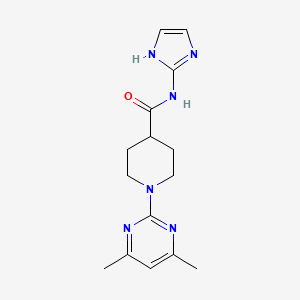![molecular formula C21H19N3 B12170746 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B12170746.png)
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features an indole moiety fused with a pyridine ring and an aniline group. This compound is part of the indole derivatives family, which are known for their significant biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves the reaction of 2-methylindole with pyridine-2-carbaldehyde in the presence of a suitable catalyst, followed by the addition of aniline. The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced indole and pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
科学的研究の応用
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to multiple receptors, influencing various biological pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]aniline
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to its combination of indole, pyridine, and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .
特性
分子式 |
C21H19N3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H19N3/c1-15-20(17-11-5-6-12-18(17)23-15)21(19-13-7-8-14-22-19)24-16-9-3-2-4-10-16/h2-14,21,23-24H,1H3 |
InChIキー |
VMXNFSIQQYRFDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid](/img/structure/B12170664.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12170667.png)
![Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12170672.png)
![N-(2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12170674.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone](/img/structure/B12170687.png)
![N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide](/img/structure/B12170688.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12170690.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide](/img/structure/B12170694.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12170697.png)
![1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12170712.png)

![propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12170717.png)

